N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. Its structure features a furan ring and a chromen-2-one core, which is substituted with hydroxy and methyl groups, alongside an acetamide moiety. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, often starting from readily available precursors such as salicylaldehyde derivatives and β-ketoesters. The synthesis involves multiple steps, including the formation of the chromen-2-one core and the introduction of various substituents.
N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is classified as a chromenone derivative, specifically a substituted acetamide. Its unique structure allows it to interact with biological targets, making it of interest in pharmacological research.
The synthesis of N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves several key steps:
The synthetic route often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Techniques such as column chromatography are commonly employed for purification.
The molecular formula for N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is . The compound features:
Property | Value |
---|---|
Molecular Weight | 285.30 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide |
InChI | InChI=1S/C16H15NO4/c1-11(19)14(18)12(17)13(16)20/h1,11,14,18H,12H2,(H,17,19) |
InChI Key | VQZBAVQKJHBAKA-UHFFFAOYSA-N |
N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions:
These reactions are generally performed under controlled conditions to avoid side reactions and ensure selectivity. Techniques such as thin-layer chromatography are often used to monitor reaction progress.
The mechanism of action for N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y)acetamide may involve:
Data supporting these mechanisms often come from biological assays and molecular docking studies.
N-(furan-2-ylmethyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y)acetamide is typically characterized by:
The chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are used to confirm structural integrity.
N-(furan-2-y-methyl)-2-(7-hydroxy -4-methyl - 2 - oxo - 2H -chromen - 3 - yl)acetamide has potential applications in various scientific fields:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its significance in ongoing research initiatives aimed at developing novel therapeutic agents.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1